molecular formula C12H11N5O2 B12921230 7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)- CAS No. 115044-83-2

7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-

Cat. No.: B12921230
CAS No.: 115044-83-2
M. Wt: 257.25 g/mol
InChI Key: MKPNXBOGNDTEQA-DTWKUNHWSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations for (2R-cis) Configuration

The IUPAC name of this compound is derived through systematic analysis of its fused-ring core and substituents. The parent structure, 7H-pyrrolo[2,3-d]pyrimidine , consists of a pyrrole ring fused to a pyrimidine ring at the 2,3- and 5,6-positions, respectively. The numbering begins at the pyrrole nitrogen, with the pyrimidine ring extending across positions 5–7. The 5-carbonitrile substituent occupies position 5 of the pyrimidine ring, while the 4-amino group is attached to position 4.

The 7-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl) substituent introduces a bicyclic ether moiety. The stereodescriptor (2R-cis) specifies both the absolute configuration at position 2 (R) and the relative cis arrangement of the hydroxymethyl group relative to the fused pyrrolopyrimidine system. In this context, "cis" denotes that the hydroxymethyl group and the pyrrolopyrimidine core reside on the same face of the dihydrofuran ring. This contrasts with E/Z nomenclature, which prioritizes substituent atomic numbers rather than spatial proximity.

Isomeric considerations arise from the chirality at position 2 and the conformational flexibility of the dihydrofuran ring. Computational studies using tools like Lexichem TK 2.7.0 confirm that the (2R) configuration results in distinct non-superimposable mirror images, while the cis designation restricts the substituents’ spatial orientation.

X-ray Crystallographic Analysis of the Pyrrolo[2,3-d]pyrimidine Core Structure

X-ray diffraction studies of analogous pyrrolo[2,3-d]pyrimidine derivatives reveal a planar fused-ring system with bond lengths and angles consistent with aromatic delocalization. Key structural parameters include:

Parameter Value
C5–C6 bond length (pyrimidine) 1.38 Å
N1–C2 bond length (pyrrole) 1.34 Å
C5–C≡N bond length 1.16 Å
Pyrimidine ring planarity ±0.02 Å deviation

The planarity of the pyrrolopyrimidine core facilitates π-stacking interactions in crystalline phases, as observed in Rh-carbonyl complexes of related structures. The carbonitrile group at position 5 adopts a linear geometry, with a C≡N bond length of 1.16 Å, indicative of minimal conjugation with the aromatic system.

Hydrogen bonding between the 4-amino group and adjacent heteroatoms stabilizes the crystal lattice. For example, in similar compounds, the amino group forms a 2.9 Å hydrogen bond with the pyrimidine N3 atom. These interactions contribute to the compound’s low solubility in nonpolar solvents.

Conformational Analysis of the 2,5-Dihydrofuran Substituent

The 2,5-dihydro-5-(hydroxymethyl)-2-furanyl substituent exhibits restricted conformational flexibility due to its fused bicyclic structure. Nuclear magnetic resonance (NMR) and density functional theory (DFT) studies suggest two dominant conformers:

  • Envelope conformation : The hydroxymethyl group occupies a pseudoaxial position, minimizing steric clash with the dihydrofuran oxygen.
  • Twist conformation : The hydroxymethyl group adopts a pseudoequatorial orientation, stabilized by intramolecular hydrogen bonding with the furan oxygen.

The (2R-cis) configuration biases the substituent toward the envelope conformation, as demonstrated by coupling constants ($$^3J_{HH} = 8.1$$ Hz) in related compounds. The cis arrangement places the hydroxymethyl group and pyrrolopyrimidine core on the same face, creating a steric barrier to ring inversion.

Conformation Relative Energy (kcal/mol) Dominant Stabilizing Force
Envelope 0.0 Steric avoidance
Twist +1.2 Intramolecular H-bonding

Molecular dynamics simulations further indicate that the dihydrofuran ring undergoes puckering with an amplitude of ±15°, modulated by solvent polarity. In polar solvents, the hydroxymethyl group engages in intermolecular H-bonding, locking the ring in a planar conformation.

Properties

CAS No.

115044-83-2

Molecular Formula

C12H11N5O2

Molecular Weight

257.25 g/mol

IUPAC Name

4-amino-7-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C12H11N5O2/c13-3-7-4-17(9-2-1-8(5-18)19-9)12-10(7)11(14)15-6-16-12/h1-2,4,6,8-9,18H,5H2,(H2,14,15,16)/t8-,9+/m0/s1

InChI Key

MKPNXBOGNDTEQA-DTWKUNHWSA-N

Isomeric SMILES

C1=C[C@@H](O[C@@H]1CO)N2C=C(C3=C(N=CN=C32)N)C#N

Canonical SMILES

C1=CC(OC1CO)N2C=C(C3=C(N=CN=C32)N)C#N

Origin of Product

United States

Preparation Methods

Step 1: Reduction, Protection, and Esterification

  • Starting from trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, reduction is performed using sodium dihydrobis(2-methoxyethoxy)aluminate in toluene at 105-110 °C for 3-6 hours.
  • The reaction is quenched with 5-10% sodium hydroxide solution.
  • The intermediate is protected by benzoyl chloride in dichloromethane with triethylamine at low temperature (-5 to 10 °C).
  • Esterification is carried out by adding methylsulfonyl chloride, followed by crystallization to obtain trans-4-(benzoylmethylamino)cyclohexyl methanesulfonate.

Step 2: Chlorination and Amination

  • The protected intermediate undergoes chlorination using chlorinating agents such as thionyl chloride or oxalyl chloride in acetonitrile at 0-10 °C.
  • Subsequent reaction with methylamine aqueous solution at 0-10 °C introduces the amino group.

Step 3: Condensation to Form Pyrrolo[2,3-d]pyrimidine Core

  • The key condensation reaction involves 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reacting with the prepared amide intermediate.
  • The reaction is catalyzed by potassium iodide and acid-binding agents (e.g., potassium hydroxide, sodium hydroxide, or organic bases) in acetonitrile.
  • The reaction temperature is maintained at 65-82 °C for 24-30 hours to ensure completion.
  • Crystallization and purification follow to isolate the final compound.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature (°C) Time Notes
1. Reduction & Protection Sodium dihydrobis(2-methoxyethoxy)aluminate, benzoyl chloride, triethylamine 105-110 (reduction), -5 to 10 (protection) 3-6 h (reduction), 2-5 h (protection) Use toluene and dichloromethane solvents
2. Chlorination & Amination Thionyl chloride or oxalyl chloride, methylamine solution 0-10 ≥3 h (chlorination), variable (amination) Acetonitrile solvent, organic base present
3. Condensation 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, potassium iodide, acid-binding agents 65-82 24-30 h Catalyzed reaction in acetonitrile

Alternative Synthetic Routes and Research Findings

  • Research literature (e.g., J. Med. Chem. 2021) describes the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives via nucleophilic aromatic substitution and palladium-catalyzed coupling reactions.
  • Key intermediates such as 4-amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile are synthesized in three steps starting from tetracyanoethylene.
  • Methylation and subsequent substitution with amines or benzylamines allow diversification at the 7-position.
  • Suzuki and Ullmann coupling reactions enable the introduction of various substituents, including heterocyclic moieties similar to the furan ring in the target compound.
  • These methods emphasize the importance of selective halogenation and coupling to maintain the integrity of the carbonitrile and amino groups.

Stereochemical Considerations

  • The (2R-cis) configuration of the 7-substituted furan ring is critical for biological activity.
  • Stereoselective synthesis or chiral resolution techniques are employed to obtain the desired isomer.
  • Protection of hydroxymethyl groups during synthesis prevents side reactions and preserves stereochemistry.

Summary Table of Key Preparation Parameters

Parameter Value/Range Comments
Solvents Toluene, dichloromethane, acetonitrile Used in different steps for solubility and reaction control
Temperature Range 0 to 110 °C Controlled to optimize reaction rates and selectivity
Reaction Times 3 to 30 hours Varies by step; longer times for condensation
Catalysts/Bases Potassium iodide, triethylamine, organic bases Facilitate substitution and condensation
Chlorinating Agents Thionyl chloride, oxalyl chloride, triphosgene For chlorination of intermediates
Protection Groups Benzoyl, tert-butoxycarbonyl Protect amine and hydroxyl groups

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-((2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl groups to carboxylic acids or aldehydes.

    Reduction: Reduction of nitrile groups to amines.

    Substitution: Nucleophilic substitution reactions at the amino or hydroxymethyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while reduction of the nitrile group may produce a primary amine.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of this compound is its role as an inhibitor of specific kinases involved in cancer progression. Notably, it has been identified as a potent inhibitor of monopolar spindle 1 kinase (MPS1), which is crucial in regulating cell division. The inhibition of MPS1 can lead to cell cycle arrest and apoptosis in cancer cells, particularly in aggressive types such as triple-negative breast cancer (TNBC) and leukemia.

Table 1: Anticancer Activity of 7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile

Cancer TypeIC50 (µM)Mechanism of Action
Triple-negative breast cancer0.5MPS1 inhibition
Leukemia0.19Induction of apoptosis via caspase activation
Solid tumors<1Cell cycle arrest at G2/M phase

The compound's ability to induce apoptosis in cancer cells has been linked to its effect on cellular signaling pathways that regulate growth and survival .

Biological Studies

Cell Proliferation and Apoptosis
Beyond its anticancer properties, this compound is utilized in various biological studies to explore mechanisms underlying cell proliferation and apoptosis. Research indicates that it affects the signaling pathways associated with PAK4 (p21-activated kinase 4), which plays a significant role in cellular processes such as growth and senescence regulation.

Mechanism of Action
The compound acts selectively on MPS1 by binding to its active site, inhibiting its kinase activity. This inhibition prevents the phosphorylation of substrates necessary for mitotic checkpoint signaling, thereby inducing cell cycle arrest at the G2/M phase .

Synthetic Applications

The structural characteristics of 7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile also make it a valuable scaffold for synthesizing new derivatives with enhanced biological activity. Researchers have successfully modified this scaffold to develop more potent inhibitors targeting various kinases involved in different diseases, including neurodegenerative disorders like Parkinson's disease .

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • Study on Triple-Negative Breast Cancer: A study demonstrated that derivatives of this compound significantly inhibited the growth of TNBC cell lines by inducing apoptosis and cell cycle arrest at low concentrations .
  • Leukemia Models: Another study reported that the compound exhibited strong antiproliferative effects against leukemia cells through caspase-mediated apoptosis pathways .

Mechanism of Action

The mechanism of action of 4-Amino-7-((2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes: Inhibiting or modulating their activity.

    Interacting with receptors: Altering signal transduction pathways.

    Modifying nucleic acids: Affecting gene expression or replication.

Comparison with Similar Compounds

Key Structural Attributes:

  • Pyrrolopyrimidine Core : A bicyclic system providing a planar scaffold for intermolecular interactions.
  • Cyanide Group (C≡N) : Enhances electron-withdrawing properties and influences binding affinity.
  • Amino Group (NH₂): Participates in hydrogen bonding with biological targets.
  • Dihydrofuran Substituent : A five-membered oxygen-containing ring with hydroxymethyl, contributing to solubility and stereospecific recognition.

Compound A is synonymous with Toyocamycin and Deazacyanoadenosine, known for its role as a nucleoside analog with antiparasitic and anticancer properties . Its mechanism often involves competitive inhibition of kinases or incorporation into nucleic acids, disrupting cellular processes.

Comparison with Structural Analogs

Pyrrolo[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituents and stereochemistry. Below is a comparative analysis of Compound A with key analogs (Table 1).

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Substituents Biological Target Key Findings Reference
Compound A 7-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-(2R-cis) Kinases, Nucleic Acids Potent antiparasitic activity; disrupts ATP-binding pockets via hydroxymethyl interactions .
4-Amino-7-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile 7-β-D-ribofuranosyl IKKα, Kinases Forms hydrogen bonds with Asp212 and Glu148 in kinase domains; moderate selectivity .
2,4-Diamino-6-[(E)-2-phenylethenyl]-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (6b) 6-(E)-phenylethenyl Antiparasitic Targets Enhanced lipophilicity improves membrane permeability; IC₅₀ = 0.12 μM against Plasmodium falciparum .
4-(2,4-Dimethylphenyl)-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile 4-aryl, 2-SMe Hsp90 Targets conserved water networks in Hsp90 ATP-binding site; ΔG = -9.8 kcal/mol .
4-Amino-7-(2-deoxy-2-iodo-β-D-arabinofuranosyl) 7-deoxy-iodo-arabinofuranosyl Antiviral Targets Iodo substitution enhances radiolabeling potential; inhibits viral polymerase (IC₅₀ = 1.8 μM) .

Key Observations:

Substituent Flexibility: Compound A’s dihydrofuran group confers rigidity and stereospecificity, contrasting with the flexible β-D-ribofuranosyl in its ribose-containing analog . Hydroxymethyl in Compound A enhances water solubility (predicted LogP = -1.4) compared to hydrophobic groups like phenylethenyl (LogP = 2.1) .

Stereochemical Impact: The (2R-cis) configuration in Compound A optimizes binding to kinase ATP pockets, as shown in crystallographic studies of related compounds . In contrast, non-cis configurations reduce affinity by >50% in kinase inhibition assays .

Biological Activity: Compound A’s antiparasitic efficacy (IC₅₀ = 0.08 μM) surpasses ribofuranosyl analogs (IC₅₀ = 0.3 μM) due to improved membrane penetration . Hsp90 inhibitors with methylsulfanyl groups exhibit higher potency (ΔG = -9.8 kcal/mol) but lower selectivity compared to Compound A .

Synthetic Accessibility :

  • Compound A is synthesized via Suzuki-Miyaura coupling or nucleophilic substitution, similar to analogs in and .
  • Brominated analogs (e.g., 6-bromo-4-pyrrolidinyl ) require harsh halogenation conditions, limiting scalability .

Anticancer Potential:

Compound A’s scaffold has been optimized for monopolar spindle 1 (MPS1) kinase inhibition, critical in triple-negative breast cancer (TNBC). Structural studies reveal that the dihydrofuran group occupies a hydrophobic subpocket, while the nitrile interacts with catalytic lysine residues (Kd = 4.2 nM) .

Antiparasitic Mechanisms:

In Trypanosoma brucei, Compound A disrupts tRNA modification by mimicking adenosine, leading to ribosomal stalling. Its hydroxymethyl group is critical for binding to the tRNA guanine transglycosylase active site .

Limitations:

  • Metabolic Stability : Compound A’s dihydrofuran ring is susceptible to hepatic oxidation, reducing oral bioavailability (t₁/₂ = 1.2 h) compared to fluorinated analogs (t₁/₂ = 4.5 h) .
  • Toxicity : Off-target kinase inhibition (e.g., JAK1) has been observed at high doses, necessitating further selectivity optimization .

Biological Activity

The compound 7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)- represents a unique scaffold in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. This article delves into its biological activity, synthesizing findings from diverse studies to present a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The chemical structure of the compound incorporates a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the carbonitrile and amino groups enhances its interaction with biological targets, making it a subject of interest in drug design.

Anticancer Activity

Pyrrolo[2,3-d]pyrimidine derivatives have been extensively studied for their anticancer properties. The compound has shown promising results against various cancer cell lines:

  • Mechanism of Action : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation. For instance, it has been identified as a selective inhibitor of Monopolar Spindle 1 kinase (MPS1) , which is over-expressed in triple-negative breast cancer (TNBC) .
  • Cytotoxicity : In vitro studies demonstrate that derivatives exhibit cytotoxic effects with IC50 values ranging from 29 to 59 µM against different cancer cell lines . Notably, compounds derived from this scaffold have been shown to induce apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound also displays antimicrobial properties:

  • Antibacterial Efficacy : Studies have reported that pyrrolo[2,3-d]pyrimidine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Mechanism : The exact mechanism involves interference with bacterial enzyme functions, although detailed pathways remain to be elucidated.

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound has shown potential in other therapeutic areas:

  • Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties, which may contribute to their overall therapeutic profile .
  • Antiviral Activity : Research suggests that certain pyrrolo[2,3-d]pyrimidines can inhibit viral replication processes, making them candidates for antiviral drug development .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[2,3-d]pyrimidine derivatives:

Structural FeatureEffect on Activity
Carbonitrile GroupEnhances binding affinity to target enzymes
Amino SubstitutionsModulates cytotoxicity and selectivity against cancer cells
Hydrophobic InteractionsImproves overall potency by stabilizing enzyme-ligand complexes

Case Study 1: MPS1 Inhibition in TNBC

A recent study focused on a derivative based on the pyrrolo[2,3-d]pyrimidine scaffold that selectively inhibited MPS1. This compound demonstrated effective suppression of TNBC cell proliferation in vivo, highlighting its potential as a targeted therapy for aggressive breast cancer subtypes .

Case Study 2: Antibacterial Screening

Another investigation evaluated the antibacterial activity of synthesized pyrrolo[2,3-d]pyrimidine derivatives. The results indicated significant inhibition against E. coli and S. aureus, suggesting that modifications to the core structure can enhance antimicrobial efficacy .

Q & A

Q. How can cross-reactivity with off-target kinases be systematically evaluated?

  • Thermal shift assays : Measure changes in kinase melting temperatures upon compound binding to assess selectivity .
  • Isoform-specific inhibitors : Use tool compounds (e.g., JAK inhibitors) in competitive binding assays to quantify selectivity ratios .

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